An In-Depth Technical Guide to 4-(Dansylamino)phenyl isothiocyanate (Dansylamino-PITC)
An In-Depth Technical Guide to 4-(Dansylamino)phenyl isothiocyanate (Dansylamino-PITC)
Abstract
This technical guide provides a comprehensive overview of 4-(Dansylamino)phenyl isothiocyanate (Dansylamino-PITC), a fluorescent reagent pivotal for high-sensitivity protein and peptide analysis. We will delve into the core principles of its mechanism, detailing its function as a superior alternative to traditional Edman reagents for N-terminal amino acid sequencing. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into its applications, a detailed experimental workflow for its use in protein sequencing, and a critical analysis of its advantages and limitations. The guide synthesizes technical data with practical causality, ensuring a thorough understanding of the reagent's role in modern proteomics and biochemical research.
Introduction: The Need for Sensitive N-Terminal Sequencing
The determination of a protein's primary amino acid sequence is fundamental to understanding its structure, function, and biological role. The Edman degradation, a method developed by Pehr Edman, has been the cornerstone of protein sequencing for decades.[1][2] This stepwise process involves the reaction of phenylisothiocyanate (PITC) with the N-terminal amino acid of a polypeptide, followed by its cleavage and identification.[3][4] While robust, the sensitivity of the standard Edman method, which relies on UV absorbance for detecting the resulting phenylthiohydantoin (PTH) amino acids, can be a limiting factor when working with low-abundance proteins.
To overcome this limitation, more sensitive reagents have been developed. 4-(Dansylamino)phenyl isothiocyanate, also known as DNSAPITC, integrates the specific reactivity of the isothiocyanate group with the potent fluorescence of a dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) moiety.[5][6] This dual functionality allows for the derivatization and subsequent detection of N-terminal amino acids at picomole levels, significantly enhancing the sensitivity of the sequencing process.[5][7] This guide explores the chemical properties, mechanism, and practical application of Dansylamino-PITC as a fluorescent coupling reagent for high-sensitivity Edman degradation.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is critical for its effective and safe use in the laboratory. Dansylamino-PITC is typically supplied as a pale yellow to amber powder and requires specific storage conditions to maintain its reactivity.[5][8]
| Property | Value | Source(s) |
| Synonyms | 4-(Dansylamino)phenyl Isothiocyanate, DNSAPITC | [6] |
| CAS Number | 102417-94-7 | [5][8] |
| Molecular Formula | C₁₉H₁₇N₃O₂S₂ | [5][9] |
| Molecular Weight | 383.48 g/mol | [5][9] |
| Appearance | Pale yellow to amber to dark green powder/crystal | [5][6] |
| Purity | ≥ 98% (by HPLC) | [5][10] |
| Melting Point | 127 - 131 °C | [5] |
| Storage Conditions | 2 - 8 °C, protect from light and moisture | [5][8] |
| Solubility | Soluble in organic solvents like Tetrahydrofuran (THF) | [5] |
Causality Behind Storage: The isothiocyanate group is susceptible to hydrolysis in the presence of moisture. Storing the reagent under desiccated and refrigerated conditions is paramount to prevent degradation and ensure quantitative coupling efficiency during the labeling reaction.[8] The compound is also light-sensitive, necessitating storage in amber vials or protected from light to prevent photochemical degradation of the fluorescent dansyl group.[8]
Core Mechanism: Fluorescent Edman Degradation
Dansylamino-PITC functions by the same core principle as traditional PITC but yields a fluorescently tagged amino acid derivative. The process is a cyclical, three-step reaction.
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Coupling: Under mildly alkaline conditions (pH > 8.5), the N-terminal α-amino group of the polypeptide is deprotonated, rendering it nucleophilic. It then attacks the electrophilic carbon of the isothiocyanate group of Dansylamino-PITC. This forms a stable dansylamino-phenylthiocarbamoyl (DAPTC) peptide derivative. The alkaline environment is crucial; an acidic pH would protonate the amine, inhibiting the reaction.[1][2][4]
-
Cleavage: The DAPTC-peptide is treated with a strong, anhydrous acid, typically trifluoroacetic acid (TFA). The acid catalyzes the cleavage of the first peptide bond, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, which carries the fluorescent dansyl tag. The use of anhydrous acid is a critical choice to minimize non-specific hydrolysis of other peptide bonds within the chain, which would compromise the sequence integrity.[1]
-
Conversion & Identification: The released ATZ derivative is unstable. It is selectively extracted and then converted to a more stable dansylamino-phenylthiohydantoin (DAPTH) amino acid derivative by treatment with aqueous acid. This stable, fluorescent compound is then identified using high-performance liquid chromatography (HPLC) with a fluorescence detector.[1][3] The identity of the amino acid is determined by comparing the retention time of the unknown DAPTH derivative to a set of known standards.
The workflow below visualizes this cyclical process, which is repeated to sequentially identify amino acids from the N-terminus.
Caption: Workflow of N-terminal sequencing using Dansylamino-PITC.
Key Applications in Research and Development
The high sensitivity and robust nature of Dansylamino-PITC make it a versatile tool beyond simple sequencing.[5]
-
High-Sensitivity Protein Sequencing: Its primary application is the N-terminal sequencing of proteins and peptides that are available in only minute quantities (picomole range).[9]
-
Protein Labeling and Visualization: The stable fluorescent tag allows for the labeling of proteins for various downstream applications, including fluorescence microscopy and flow cytometry, enabling researchers to track protein dynamics and interactions.[5][7]
-
Diagnostic and Therapeutic Development: The ability to form stable conjugates with peptides and proteins makes Dansylamino-PITC valuable in creating targeted diagnostic probes and peptide-based drugs.[5][7]
-
Quality Control in Peptide Synthesis: It can be used to verify the sequence of synthetically produced peptides, ensuring the correct product has been synthesized.[7]
Experimental Protocol: N-Terminal Derivatization and Analysis
This protocol outlines the manual procedure for sequencing the first N-terminal amino acid. Automated sequencers follow a similar principle. This protocol is a self-validating system when run in parallel with known amino acid standards.
Materials:
-
Purified protein/peptide sample (10-100 picomoles)
-
Coupling Buffer: 5% Pyridine in HPLC-grade water, adjusted to pH 9.0 with Triethylamine (TEA).
-
Dansylamino-PITC solution: 10 mM in anhydrous acetonitrile.
-
Anhydrous Trifluoroacetic Acid (TFA).
-
Extraction Solvent: 1-Chlorobutane or Ethyl Acetate.
-
Conversion Solution: 25% aqueous TFA.
-
HPLC system with a C18 reversed-phase column and fluorescence detector (Excitation: ~325 nm, Emission: ~560 nm).[11]
-
DAPTH-amino acid standards.
Methodology:
-
Sample Preparation (Self-Validation Start):
-
Place the dried peptide sample (10-100 pmol) in a micro-reaction vial.
-
Rationale: Starting with a dried, salt-free sample is crucial as buffer salts can interfere with the reaction and subsequent HPLC analysis.
-
-
Coupling Reaction:
-
Add 20 µL of Coupling Buffer to dissolve the peptide.
-
Add 10 µL of the 10 mM Dansylamino-PITC solution.
-
Vortex gently and incubate at 50°C for 30 minutes.
-
Dry the sample completely under vacuum.
-
Rationale: The elevated temperature and alkaline pH ensure the coupling reaction proceeds to completion. A large molar excess of the reagent drives the reaction forward.[12] Vacuum drying removes volatile buffer components and excess reagent.
-
-
Cleavage Step:
-
Add 20 µL of anhydrous TFA to the dried residue.
-
Incubate at 50°C for 15 minutes.
-
Dry the sample completely under vacuum.
-
Rationale: Anhydrous TFA cleaves the N-terminal residue without hydrolyzing the rest of the peptide chain. The remaining (n-1) peptide is now ready for the next cycle.[1]
-
-
Extraction of the ATZ-Derivative:
-
Add 50 µL of Extraction Solvent (e.g., 1-Chlorobutane) to the vial.
-
Add 20 µL of HPLC-grade water, vortex, and centrifuge to separate the phases.
-
Carefully transfer the upper organic layer containing the fluorescent ATZ-derivative to a new vial.
-
Dry the extracted organic phase under vacuum.
-
Rationale: This liquid-liquid extraction selectively removes the non-polar ATZ derivative, separating it from the now-shortened and more polar peptide, which remains in the aqueous phase.
-
-
Conversion to DAPTH-Amino Acid:
-
Add 25 µL of 25% aqueous TFA to the dried ATZ-derivative.
-
Incubate at 55°C for 20 minutes.
-
Dry the sample completely under vacuum.
-
Rationale: This step is essential for rearranging the unstable ATZ ring into the highly stable thiohydantoin (DAPTH) structure required for reliable HPLC analysis.[4]
-
-
HPLC Analysis (Validation Point):
-
Reconstitute the final dried DAPTH-amino acid in a suitable volume (e.g., 20 µL) of the initial HPLC mobile phase.
-
Inject onto the reversed-phase HPLC system.
-
Compare the retention time of the peak from the unknown sample to the retention times of the pre-run DAPTH-amino acid standards.
-
Rationale: Co-elution with a known standard provides definitive identification of the N-terminal amino acid. The fluorescence detector provides the necessary sensitivity for detection.
-
Conclusion
4-(Dansylamino)phenyl isothiocyanate stands as a powerful and highly sensitive reagent in the field of protein chemistry. By combining the proven chemistry of Edman degradation with the analytical power of fluorescence, it enables the sequencing and analysis of proteins and peptides at levels unattainable with conventional chromophoric reagents. Its utility in protein labeling, diagnostics, and drug development further underscores its importance.[5][7] For laboratories engaged in proteomics, peptide synthesis, or biomarker discovery, a thorough understanding and proficient application of Dansylamino-PITC are invaluable for achieving high-quality, reproducible results with limited sample material.
References
-
J&K Scientific. (n.d.). 4-(Dansylamino)phenyl isothiocyanate, 98%. Retrieved from [Link]
-
CORE. (n.d.). MICRO-SEQUENCE ANALYSIS OF PEPTIDES AND PROTEINS USING 4-NN-DIMETHYLAMINOAZOBENZENE 4'-ISOTHIOCYANATE. Retrieved from [Link]
-
SlidePlayer. (n.d.). Denaturation of proteins, protein sequencing, protein synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]
-
ResearchGate. (n.d.). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]
Sources
- 1. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Dansylamino-PITC [Fluorescent Coupling Reagent for Edman D… [cymitquimica.com]
- 7. Student Information Management System [sims.sjp.ac.lk]
- 8. echemi.com [echemi.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Dansylamino-PITC [Fluorescent Coupling Reagent for Edman Degradation], 100MG | Labscoop [labscoop.com]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
